Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
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Overview
Description
Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-isobutyl-4-(trifluoromethyl)pyrazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-isobutyl-6-oxo-4-methyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
- Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5(6H)-yl)propanoate
Uniqueness
Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry, where such modifications can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.
Biological Activity
Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo ring system substituted with trifluoromethyl and isobutyl groups, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that pyrazolo derivatives often exhibit inhibitory effects on kinases, which are crucial for cell proliferation and survival:
- Kinase Inhibition : this compound may inhibit receptor tyrosine kinases (RTKs), which play a significant role in cancer progression. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Anti-inflammatory Activity : Pyrazolo derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have explored the biological effects of related pyrazolo compounds, providing insights into their therapeutic potential:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall efficacy against resistant cancer types .
- Inflammation Models : In vitro experiments indicated that pyrazole derivatives could effectively reduce inflammation markers in models of lipopolysaccharide-induced inflammation. This suggests their potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C15H18F3N3O3 |
---|---|
Molecular Weight |
345.32 g/mol |
IUPAC Name |
methyl 3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C15H18F3N3O3/c1-9(2)7-20-8-10-11(15(16,17)18)6-12(22)21(14(10)19-20)5-4-13(23)24-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
XRLCONXBOZGAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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